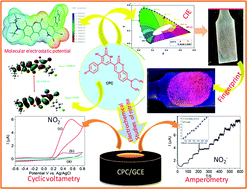Coumarin-pyridone conjugate as a fluorescent tag for LFPs visualization and electrochemical sensor for nitrite detection†
New Journal of Chemistry Pub Date: 2022-02-11 DOI: 10.1039/D1NJ04751E
Abstract
In this work, a D–π–A based coumarin–pyridone conjugate (CPC) was synthesised by a one-pot multicomponent reaction and the structure was proven from infrared and nuclear magnetic resonance spectroscopies and high-resolution mass spectrometry. Quantum chemical parameters and molecular electrostatic potential were assessed using DFT investigations. CPC exhibited absorption and emission spectra in the ranges 451–460 nm and 532–549 nm, respectively, and also exhibited positive solvatochromic behavior. It was employed as a fluorescent labeling agent for the visualization of latent fingerprints (LFPs) on various surfaces. LFPs visualized by CPC exhibited information from level-I to level-III LFPs, with low background interference, and high sensitivity and selectivity. The electrochemical sensitivity and reliable detections of nitrite (NO2−) in neutral PBS (pH = 7) electrolyte solution was investigated. It was found that the cyclic voltammetry (CV) and chrono-amperometric (CA) oxidation current at 0.60 V (applied potential 0.50 V) by a modified CPC/GC electrode exhibit good sensitivity and detection. Under optimum conditions, a lower detection limit for CV; 10 nM and CA; 7.5 nM (at an S/N ratio of 3) was achieved. A CPC/GC electrode based nitrite sensor also displays good selectivity in the presence of interference molecules such as ascorbic acid, dopamine, uric acid, paracetamol and glucose.


Recommended Literature
- [1] Nickel sulfide nanospheres anchored on reduced graphene oxide in situ doped with sulfur as a high performance anode for sodium-ion batteries†
- [2] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [3] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [4] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [5] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [6] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [7] Electrospun fibers for oil–water separation
- [8] Inside front cover
- [9] Single catalyst particle diagnostics in a microreactor for performing multiphase hydrogenation reactions†
- [10] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 154-68-7
-
CAS no.: 16679-94-0
-
CAS no.: 16478-52-7









